

Isotopic Purity of Commercially Available Canagliflozin-D4: A Technical Guide

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Compound of Interest

Compound Name: Canagliflozin D4

Cat. No.: B3026297

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Canagliflozin-D4, a deuterated internal standard crucial for the accurate quantification of Canagliflozin in pharmacokinetic and metabolic studies. This document outlines the common analytical techniques used to determine isotopic purity, presents typical purity data, and offers detailed experimental protocols for researchers in the field.

Introduction to Canagliflozin-D4 and Isotopic Purity

Canagliflozin is a medication used to treat type 2 diabetes. Its deuterated analog, Canagliflozin-D4, serves as an essential internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise and accurate quantification of the parent drug in biological matrices. The reliability of these analytical methods is fundamentally dependent on the isotopic purity of the deuterated standard.

Isotopic purity refers to the percentage of the compound that is appropriately labeled with the stable isotope, in this case, deuterium. It is a critical quality attribute, as isotopic impurities can interfere with the accurate measurement of the analyte, potentially leading to erroneous pharmacokinetic and toxicological assessments. Therefore, a thorough understanding and rigorous assessment of the isotopic purity of commercially available Canagliflozin-D4 are paramount for regulatory compliance and the integrity of drug development studies.

Commercially Available Canagliflozin-D4: A Summary of Isotopic Purity

The isotopic purity of Canagliflozin-D4 can vary between different commercial suppliers and even between different batches from the same supplier. While comprehensive Certificates of Analysis (CoAs) with detailed isotopic distribution are often provided with the product or available upon request, publicly accessible data is limited. However, based on available product information, a high degree of isotopic enrichment is generally expected.

Below is a summary of typical isotopic purity specifications for commercially available Canagliflozin-D4. It is important to note that researchers should always refer to the batch-specific CoA for the most accurate and detailed information.

Supplier/Vendor	CAS Number	Stated Isotopic Purity	Notes
Cayman Chemical	1997338-61-0	≥99% deuterated forms (d1-d4)[1]	The purity specification indicates a high percentage of deuterated molecules, encompassing a distribution of d1 to d4 species.
MedChemExpress	1997338-61-0	99.04%	This value represents a high level of isotopic enrichment for a specific batch.
Simson Pharma	1997338-61-0	Accompanied by Certificate of Analysis[2]	A detailed CoA is provided with the product, which would contain specific isotopic purity data.
LGC Standards	1997338-61-0	Accompanied by Certificate of Analysis[3]	A comprehensive CoA is available for their reference standards. [4]
Pharmaffiliates	1997338-61-0	Accompanied by Certificate of Analysis[5]	A CoA is provided, ensuring product quality and specifications.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like Canagliflozin-D4 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the isotopic distribution of a molecule. By measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between the unlabeled compound (d_0) and its deuterated isotopologues (d_1 , d_2 , d_3 , d_4 , etc.).

Experimental Workflow for Isotopic Purity Determination by LC-HRMS:



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Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Detailed Experimental Protocol for LC-HRMS Analysis:

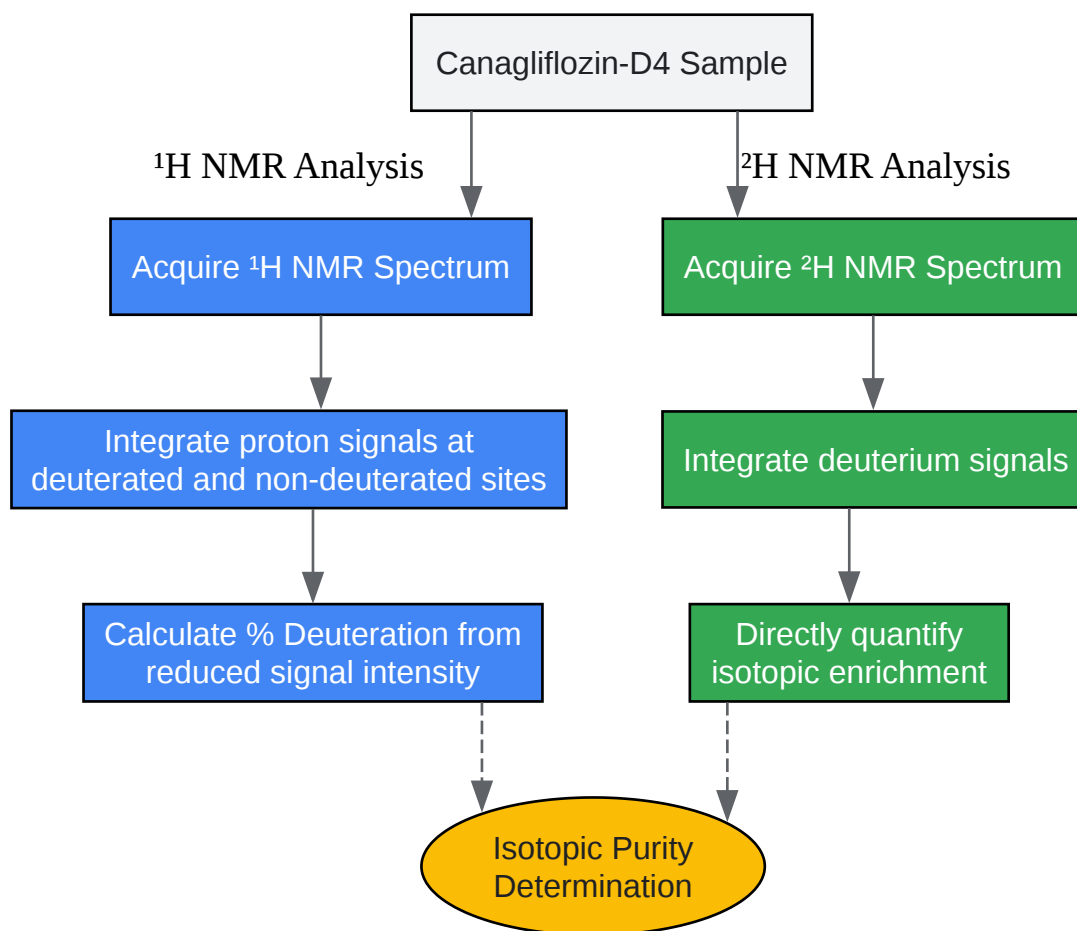
- Sample Preparation:
 - Accurately weigh a small amount of Canagliflozin-D4 standard.
 - Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
 - Vortex the solution to ensure complete dissolution.
- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to ensure separation from any potential impurities.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ion Source: Electrospray ionization (ESI) in positive ion mode.
 - Mass Analyzer: High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
 - Scan Range: m/z 400-500.
 - Resolution: >10,000 FWHM.
 - Data Acquisition: Full scan mode.
- Data Analysis:
 - Extract the ion chromatograms for the unlabeled Canagliflozin (d0) and each of the deuterated isotopologues (d1, d2, d3, d4).
 - Integrate the peak area for each isotopologue.
 - Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
 - The isotopic purity is typically reported as the percentage of the desired deuterated species (in this case, the sum of d1 to d4 or specifically d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is another powerful technique for determining isotopic purity. While ^1H NMR can be used to observe the reduction in signal intensity at the sites of deuteration, ^2H (Deuterium) NMR directly observes the deuterium nuclei, providing a more direct measure of isotopic enrichment.

Logical Relationship for Isotopic Purity Assessment by NMR:



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Caption: NMR-based approach for isotopic purity assessment.

Detailed Experimental Protocol for qNMR Analysis:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the Canagliflozin-D4 standard.
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that does not have signals overlapping with the analyte signals.
 - Add a known amount of an internal calibration standard with a certified purity if absolute quantification is desired.

- ^1H NMR Spectroscopy:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Pulse Program: A standard single-pulse experiment.
 - Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
 - Processing: Apply appropriate phasing and baseline correction.
 - Analysis: Integrate the signals corresponding to the protons at the deuterated positions and compare them to the integrals of protons at non-deuterated positions. The reduction in the integral value at the deuterated sites corresponds to the degree of deuteration.
- ^2H NMR Spectroscopy:
 - Spectrometer: An NMR spectrometer equipped with a deuterium probe.
 - Acquisition Parameters: A single-pulse experiment with appropriate spectral width and acquisition time to observe all deuterium signals.
 - Processing: Apply appropriate phasing and baseline correction.
 - Analysis: Integrate the deuterium signals. The relative integrals of the different deuterium signals can provide information about the distribution of deuterium within the molecule.

Conclusion

The isotopic purity of commercially available Canagliflozin-D4 is a critical parameter that directly impacts the accuracy and reliability of bioanalytical methods. While suppliers generally provide products with high isotopic enrichment, it is imperative for researchers to consult the batch-specific Certificate of Analysis. The use of high-resolution mass spectrometry and quantitative NMR spectroscopy are the gold-standard techniques for the verification of isotopic purity. The detailed protocols provided in this guide offer a framework for the in-house assessment of Canagliflozin-D4, ensuring the generation of high-quality, reproducible data in drug development and research.

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